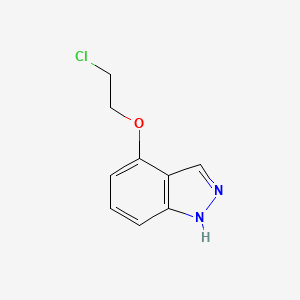

4-(2-chloroethoxy)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClN2O |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

4-(2-chloroethoxy)-1H-indazole |

InChI |

InChI=1S/C9H9ClN2O/c10-4-5-13-9-3-1-2-8-7(9)6-11-12-8/h1-3,6H,4-5H2,(H,11,12) |

InChI Key |

JQFKFETYPPKNIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)OCCCl |

Origin of Product |

United States |

Investigations into the Biological Activity of 4 2 Chloroethoxy 1h Indazole and Its Closest Derivatives

Receptor Agonism/Antagonism Studies

Investigations into the direct interaction of 4-(2-chloroethoxy)-1H-indazole with serotonin (B10506) receptors are limited in publicly available scientific literature. However, the broader class of indazole derivatives has been explored for its potential to modulate various receptor systems.

5-HT2C Receptor Agonism

There is currently no specific scientific literature available that details studies on the 5-HT2C receptor agonism of this compound or its close derivatives. The 5-HT2C receptor is a subtype of serotonin receptor that is a target for the treatment of various disorders, including obesity, depression, and schizophrenia. While other classes of chemical compounds have been extensively studied as 5-HT2C agonists, research has not yet specifically focused on the potential of 4-alkoxy-1H-indazole derivatives for this activity.

5-HT6 Receptor Ligand Activity

Similar to the 5-HT2C receptor, there is a lack of specific research on the 5-HT6 receptor ligand activity of this compound and its immediate analogs. The 5-HT6 receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement in the treatment of Alzheimer's disease and other neurodegenerative disorders. The broader family of indazole-containing compounds has been investigated for a range of biological activities, but specific data on 4-alkoxy substituted indazoles as 5-HT6 receptor ligands is not currently available in published literature.

Enzyme Inhibition Studies

The potential of this compound and its derivatives as enzyme inhibitors has been a more fruitful area of investigation, with studies pointing towards activity against several important enzyme targets.

Kinase Inhibition (e.g., CDK12, CDK2, PARP-1)

While direct studies on this compound as a kinase inhibitor are not available, the indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy. Several approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature an indazole core.

Notably, Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, Niraparib leads to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The clinical success of Niraparib underscores the potential of the indazole scaffold in the design of effective PARP inhibitors.

Furthermore, research into 4-substituted-1H-indazole derivatives has identified their potential as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. One study highlighted 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as FGFR inhibitors. While not directly implicating CDK12 or CDK2, this demonstrates that substitutions at the 4-position of the indazole ring can yield potent kinase inhibitors.

Table 1: Examples of Indazole-Based Kinase Inhibitors

| Compound | Target Kinase(s) | Therapeutic Application |

| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, and Peritoneal Cancer |

| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | Renal Cell Carcinoma |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-KIT | Renal Cell Carcinoma, Soft Tissue Sarcoma |

This table provides examples of approved drugs containing the indazole scaffold and is not specific to this compound.

Cyclooxygenase-2 (COX-2) Inhibition

There is no specific data available in the scientific literature regarding the cyclooxygenase-2 (COX-2) inhibitory activity of this compound or its close derivatives. COX-2 is an enzyme that plays a key role in inflammation and pain. While various classes of compounds, including other heterocyclic structures, have been developed as selective COX-2 inhibitors, the potential of 4-alkoxy-1H-indazoles in this area remains unexplored in published research.

Antimicrobial Activity

The indazole nucleus is a core component of various compounds demonstrating notable antimicrobial properties. nih.gov Derivatives have been developed and tested against a spectrum of bacteria, fungi, and protozoa, showing promise as potential new antimicrobial agents.

Derivatives of the indazole scaffold have been evaluated for their efficacy against various bacterial strains. While many derivatives show limited activity, certain compounds have demonstrated notable inhibitory effects, particularly against Gram-positive bacteria. For instance, some 2-phenyl-2H-indazole derivatives have shown activity against species like Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. mdpi.com Other studies have highlighted that N-methyl-3-aryl indazoles are effective against bacteria such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov

| Indazole Derivative Type | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| 2-phenyl-2H-indazole derivative | E. faecalis | 64-128 µg/mL | mdpi.com |

| 2-phenyl-2H-indazole derivative | S. aureus | 64-128 µg/mL | mdpi.com |

| 2-phenyl-2H-indazole derivative | S. epidermidis | 64-128 µg/mL | mdpi.com |

| N-methyl-3-aryl indazole | X. campstris | Dominant Activity | nih.gov |

| N-methyl-3-aryl indazole | B. cereus | Dominant Activity | nih.gov |

| N-methyl-3-aryl indazole | E. coli | Dominant Activity | nih.gov |

| N-methyl-3-aryl indazole | B. megaterium | Dominant Activity | nih.gov |

The antifungal potential of indazole derivatives has also been explored. Specific 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against pathogenic yeasts, including Candida albicans and Candida glabrata. mdpi.com The fungicidal activity of these compounds highlights the versatility of the indazole core in developing agents to combat fungal infections. nih.gov

| Indazole Derivative Type | Fungal Strain | Activity Noted | Reference |

|---|---|---|---|

| 2,3-diphenyl-2H-indazole derivative (Compound 18) | Candida albicans | In vitro growth inhibition | mdpi.com |

| 2,3-diphenyl-2H-indazole derivative (Compound 23) | Candida albicans | In vitro growth inhibition | mdpi.com |

| 2,3-diphenyl-2H-indazole derivative (Compound 18) | Candida glabrata | In vitro growth inhibition | mdpi.com |

| 2,3-diphenyl-2H-indazole derivative (Compound 23) | Candida glabrata | In vitro growth inhibition | mdpi.com |

Indazole derivatives have shown significant promise as antiprotozoal agents. mdpi.comnih.gov Extensive research has demonstrated their potent activity against several human protozoan parasites. Synthesized 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have exhibited giardicidal, amebicidal, and trichomonicidal activity, in many cases proving more potent than the standard drug, metronidazole. mdpi.comnih.gov Studies have reported activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.gov Furthermore, other analogues, such as indazole N-oxides and 3-alkoxy-1-benzyl-5-nitroindazoles, have been evaluated for activity against Trypanosoma cruzi (the agent of Chagas' disease) and Leishmania species, with some compounds showing promising efficacy. uchile.clmdpi.com

| Protozoan Parasite | Indazole Derivative Type | Observed Activity | Reference |

|---|---|---|---|

| Entamoeba histolytica | 2-phenyl-2H-indazole | More potent than Metronidazole | nih.govnih.gov |

| Giardia intestinalis | 2-phenyl-2H-indazole | More potent than Metronidazole | mdpi.comnih.gov |

| Trichomonas vaginalis | 2-phenyl-2H-indazole | More potent than Metronidazole | mdpi.comnih.gov |

| Trypanosoma cruzi | Indazole N-oxide | Interesting antichagasic activity | uchile.cl |

| Leishmania amazonensis | 3-alkoxy-1-benzyl-5-nitroindazole | Significant reduction in parasite load | mdpi.com |

Other Reported Pharmacological Activities of Indazole Analogues

Beyond their antimicrobial effects, indazole analogues have been investigated for a variety of other pharmacological activities, including anti-inflammatory and antitumor properties.

Indazole and its derivatives have demonstrated significant anti-inflammatory potential. nih.govresearchgate.net In preclinical models, these compounds were found to inhibit carrageenan-induced hind paw edema in a dose- and time-dependent manner. researchgate.net The mechanism underlying this effect appears to be multifaceted, involving the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net Additionally, these compounds exhibit free radical scavenging activity. researchgate.net For example, 5-aminoindazole (B92378) and 6-nitroindazole (B21905) showed a high degree of inhibition of lipid peroxidation. nih.gov Certain synthetic indazole analogs of curcumin (B1669340) have also been reported to possess high anti-inflammatory activity, in some cases exceeding that of the standard drug diclofenac (B195802) sodium in in-vitro tests. ugm.ac.id

| Indazole Compound | Mechanism of Action | Experimental Model/Assay | Reference |

|---|---|---|---|

| Indazole, 5-aminoindazole, 6-nitroindazole | Inhibition of paw edema | Carrageenan-induced rat paw edema | nih.govresearchgate.net |

| Indazole and its derivatives | Inhibition of Cyclooxygenase-2 (COX-2) | In vitro assays | researchgate.net |

| Indazole and its derivatives | Inhibition of TNF-α and IL-1β | In vitro assays | researchgate.net |

| 5-aminoindazole, 6-nitroindazole | Inhibition of lipid peroxidation | In vitro assays | nih.gov |

| Indazole analog of curcumin (Compound 3a) | Inhibition of protein denaturation (IC50 = 0.548 µM) | In vitro protein denaturation method | ugm.ac.id |

The indazole scaffold is a key feature in numerous anticancer agents, including clinically used drugs like Axitinib and Niraparib. researchgate.netresearchgate.net Derivatives of indazole have been explored as inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov

A particularly innovative approach involves the development of indazole derivatives that combine direct tumoricidal effects with immune checkpoint inhibition. nih.gov Certain 4,6-disubstituted-1H-indazole-4-amine derivatives have been designed as dual inhibitors of Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase 1 (IDO1). These enzymes are important in tumor immune evasion, and their inhibition can enhance T cell-mediated antitumor responses. nih.gov For instance, the derivative HT-28 not only showed significant tumoricidal effects against six tumor cell lines but also demonstrated potent and selective TDO inhibition (IC50 = 0.62 µM). nih.gov In animal models, this compound led to significant in vivo antitumor activity, reducing the expression of the immunosuppressive marker Foxp3 while increasing the expression of CD8 (a marker for cytotoxic T cells) and TNF-α in tumor tissue. nih.gov This dual-action approach represents a promising strategy in cancer treatment, combining chemotherapy with immunotherapy in a single molecule. nih.gov

| Compound | Target/Mechanism | Activity (IC50) | In Vivo Effect | Reference |

|---|---|---|---|---|

| HT-28 | TDO inhibition and direct tumoricidal effect | 0.62 µM (TDO) | Significant antitumor activity in CT-26 allograft mice | nih.gov |

| HT-30 | TDO inhibition | 0.17 µM (TDO) | Not specified | nih.gov |

| HT-37 | Dual IDO1/TDO inhibition | 0.91 µM (IDO1), 0.46 µM (TDO) | Not specified | nih.gov |

Lack of Specific Research Data on the Cardiovascular Activity of this compound

Despite a comprehensive search of available scientific literature, no specific studies detailing the cardiovascular activity of the chemical compound this compound were identified. The current body of research primarily focuses on the broader class of indazole derivatives, offering insights into the potential cardiovascular effects of this chemical family as a whole, rather than this specific molecule.

General research into indazole derivatives has revealed a range of cardiovascular activities, with different substituted indazoles exhibiting effects such as antihypertensive, antiarrhythmic, and cardioprotective properties. nih.govnih.govresearchgate.net These studies often explore the structure-activity relationships within the indazole scaffold to identify modifications that enhance desired cardiovascular effects. nih.gov

For instance, some indazole derivatives have been investigated for their potential in treating conditions like cardiac hypertrophy and heart failure. nih.gov Researchers have also explored the development of indazole-based compounds as agonists for specific adrenergic receptors, which play a crucial role in cardiovascular regulation, while aiming to minimize cardiovascular side effects. acs.orgacs.org

However, the absence of specific data for this compound means that no detailed research findings or data tables concerning its direct impact on the cardiovascular system can be provided at this time. The scientific community has yet to publish research specifically investigating the cardiovascular properties of this particular compound. Therefore, a dedicated section on its cardiovascular activity, as requested, cannot be accurately and scientifically fulfilled based on the current available information.

Further research would be required to elucidate the specific cardiovascular profile of this compound.

Elucidation of Mechanism of Action and Cellular Pathways

Signaling Pathway Modulation

There is currently a lack of specific studies elucidating the direct effects of 4-(2-chloroethoxy)-1H-indazole on intracellular signaling pathways. Research on other indazole derivatives has demonstrated the ability of this scaffold to modulate critical pathways involved in cell proliferation, survival, and immune response, such as the PI3K/AKT/mTOR pathway. However, without direct experimental evidence, any potential modulation of these or other pathways by this compound remains speculative.

Studies on Metabolic Activation and Prodrug Strategies

Investigations into the metabolic activation of this compound and its potential as a component of prodrug strategies are not currently available in the public domain. The chloroethoxy functional group present in the molecule could theoretically be a site for metabolic modification, potentially leading to the formation of active metabolites. Prodrug strategies often leverage such chemical moieties to improve pharmacokinetic properties or to achieve targeted drug release. However, without dedicated research on this specific compound, any discussion of its metabolic fate or utility in prodrug design would be unsubstantiated.

Structure Activity Relationship Sar Studies of 4 2 Chloroethoxy 1h Indazole and Its Analogues

Impact of Substituents on Indazole Ring System

The substitution pattern on the indazole ring is a critical determinant of biological activity. Modifications at positions C3, C4, C5, C6, and C7, as well as on the nitrogen atoms (N1 and N2), can profoundly influence the potency, selectivity, and pharmacokinetic properties of the compounds. nih.govmdpi.com

The substituent at the 4-position of the 1H-indazole scaffold has been shown to play a crucial role in modulating biological activity. nih.gov In studies of indazole arylsulfonamides as CC-Chemokine Receptor 4 (CCR4) antagonists, alkoxy groups at the C4 position were found to be significant for potency. Specifically, methoxy- or hydroxyl-containing groups were identified as the more potent C4 substituents. acs.org

The presence of an oxygen-containing substituent at the C4 position, such as a methoxy (B1213986) group, can lead to the formation of an intramolecular hydrogen bond with a hydrogen-bond donor on a substituent at a neighboring position, like the N3-sulfonamide NH. This interaction can form a stable six-membered ring. It was hypothesized that such hydrogen bonding could alter the acidity of the sulfonamide NH, potentially correlating with biological potency. However, investigations into a series of C4-substituted analogues with varying pKa values for the sulfonamide NH found no direct correlation between acidity and binding affinity. acs.org Despite this, the compounds with C4-hydroxyl groups demonstrated higher affinity and improved solubility compared to the parent compound. acs.org

While direct studies on the 4-(2-chloroethoxy) group are limited, based on the established SAR for alkoxy groups at this position, several inferences can be made. The ethoxy portion is similar to the potent methoxy group, suggesting it could favorably occupy the same binding pocket. The presence of the terminal chlorine atom introduces several factors:

Steric Bulk : The chloroethyl group is larger than a methyl or hydroxyl group, which could either enhance or diminish binding depending on the topology of the target protein's binding site.

Electronic Effects : The electron-withdrawing nature of the chlorine atom could influence the hydrogen-bonding capability of the ether oxygen.

Lipophilicity : The chloroethoxy group increases the lipophilicity of the molecule compared to a methoxy or hydroxyethoxy group, which could impact cell permeability and pharmacokinetic properties.

Potential for Alkylation : The 2-chloroethoxy group is a potential alkylating agent, which could lead to covalent interactions with biological targets, a mechanism that can result in potent and irreversible inhibition.

The following table summarizes the SAR of substituents at the C4-position in a series of indazole-based CCR4 antagonists. acs.org

| Compound ID | C4-Substituent | GTPγS Affinity (pIC50) | Whole Blood Activity (pIC50) | Sulfonamide pKa |

| 7a | -H | 7.4 | 6.4 | 7.08 |

| 7b | -OCH3 | 7.6 | 6.3 | 7.48 |

| 7e | -OH | 7.7 | 6.2 | 7.26 |

| 7g | -CH2OH | 8.2 | 6.2 | 6.82 |

| 7i | -(CH2)2OH | 7.9 | 6.3 | 7.26 |

The biological profile of indazole derivatives is finely tuned by substituents at various positions on the ring system.

C3-Position : The 1H-indazole-3-amine and 1H-indazole-3-amide structures are considered effective hinge-binding fragments for kinases. mdpi.com For a series of indoleamine 2,3-dioxygenase (IDO1) inhibitors, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent inhibitory activity. nih.gov

C5-Position : Aromatic ring substitution at the C5 position has been a focus for discovering highly active and selective kinase inhibitors. Introducing various substituted aromatic groups at this position via Suzuki coupling allows for probing interactions with the target kinase. mdpi.com

C6-Position : In the development of CCR4 antagonists, it was found that only small substituents were tolerated at positions C5, C6, and C7, with C6-substituted analogues being preferred. acs.org For some fibroblast growth factor receptor 1 (FGFR1) inhibitors, an N-ethylpiperazine group at the C6-position was important for both enzymatic and cellular activity. nih.gov

Combined C4 and C6 Substitution : For a series of IDO1 inhibitors, SAR analysis suggested that substituent groups at both the 4-position and the 6-position of the 1H-indazole scaffold played a vital role in inhibition. nih.gov

The following table presents data on 3,5-disubstituted indazole derivatives and their antitumor activity against the K562 cell line. mdpi.com

| Compound ID | C3-Substituent | C5-Substituent | IC50 (µM) vs K562 |

| 6a | -NHCOCH2-piperazine | Phenyl | 10.3 |

| 6f | -NHCOCH2-piperazine | 4-Fluorophenyl | 8.35 |

| 6o | -NHCOCH2-piperazine | 4-(dimethylamino)phenyl | 5.15 |

Modifications to the Chloroethoxy Side Chain and Their Pharmacological Implications

Modification of side chains attached to the indazole core is a common strategy to optimize the pharmacological properties of a lead compound. nih.gov While specific studies detailing modifications to the 2-chloroethoxy side chain at the 4-position are not prevalent, general principles of medicinal chemistry allow for predictions of the pharmacological implications of such changes.

Chain Length : Altering the length of the alkyl chain can impact binding affinity and selectivity. Increasing or decreasing the number of methylene (B1212753) units from the ethoxy chain would change the positioning of the terminal chlorine atom within the binding pocket. A shorter (methoxy) or longer (propoxy) chain could lead to more optimal or, conversely, detrimental interactions with the target protein.

Replacement of the Chlorine Atom : The terminal chlorine is a key feature. Its replacement with other halogens (F, Br, I) would systematically alter the size, electronegativity, and lipophilicity of the substituent, which could fine-tune binding interactions. Replacing the chlorine with a hydrogen would remove the potential for halogen bonding and decrease lipophilicity. Introducing a hydroxyl or amino group would increase polarity and introduce hydrogen bonding capabilities, which could improve solubility and potentially form new interactions with the target.

Branching : Introducing branching on the ethoxy chain, for example, creating an isopropoxy or tert-butoxy (B1229062) linkage, would significantly increase steric bulk. This is often done to probe the size and shape of a binding pocket and can sometimes lead to increased selectivity for a specific biological target.

These hypothetical modifications would need to be synthesized and tested to confirm their effects on the biological activity of the 4-(2-chloroethoxy)-1H-indazole scaffold.

Stereochemical Considerations and Their Effects on Activity

Stereochemistry is a critical aspect of drug design, as different enantiomers or diastereomers of a chiral molecule can exhibit vastly different pharmacological activities, potencies, and metabolic profiles. While this compound itself is not chiral, the introduction of chiral centers through modification of the chloroethoxy side chain or other parts of the indazole scaffold could have significant effects on activity.

For instance, if the chloroethoxy side chain were modified to include a chiral center, such as in a 4-(2-chloropropoxy)-1H-indazole, the (R)- and (S)-enantiomers would likely interact differently with a chiral biological target like a receptor or enzyme. One enantiomer may fit optimally into the binding site, leading to high potency, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can contribute to off-target effects or a different pharmacological profile altogether. Studies on other classes of indazole derivatives have confirmed the importance of stereochemistry for biological activity. researchgate.net Therefore, should any chiral analogues of this compound be developed, a thorough investigation of the properties of the individual stereoisomers would be essential.

Comparative SAR with Other Heterocyclic Scaffolds

The indazole ring is often considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a core structure for ligands targeting a wide range of biological targets. researchgate.net Its utility is often understood by comparing its SAR to that of other important heterocyclic systems, particularly its bioisosteres.

Indole (B1671886) : Indazole is frequently viewed as a bioisostere of indole, where a nitrogen atom replaces the C-H group at the 2-position of the indole ring. beilstein-journals.org This substitution has profound effects on the electronic properties and hydrogen bonding capabilities of the scaffold. The indazole N1-H and N2 lone pair can act as hydrogen bond donors and acceptors, mimicking the interactions of the indole N-H and its pi-system. Scaffold hopping from indole-based leads to indazole derivatives is a common strategy in drug discovery. For example, novel indazole/indole derivatives were developed as potent glucagon (B607659) receptor antagonists by leveraging SAR from existing leads containing these scaffolds. nih.gov

Isoxazole (B147169) : In some cases, entirely different heterocyclic cores can be explored to find novel chemotypes with similar allosteric effects. For example, in the search for RORγt allosteric inverse agonists, a trisubstituted isoxazole core was identified as a viable alternative to indazole-analogous ligands. SAR studies on this new isoxazole series led to the discovery of potent compounds, demonstrating that different scaffolds can achieve similar biological outcomes through distinct molecular interactions. dundee.ac.uk

This comparative approach allows medicinal chemists to understand the unique contributions of the indazole scaffold to molecular recognition and to rationally design new agents with improved properties by drawing on the SAR of related heterocyclic systems.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in rational drug design.

In the absence of specific studies on 4-(2-chloroethoxy)-1H-indazole, this section would typically present a data table summarizing the predicted binding affinities of the compound against a panel of relevant biological targets. The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with lower values suggesting a more stable complex. A hypothetical data table is presented below to illustrate how such findings would be displayed.

Hypothetical Binding Affinity Predictions for this compound

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Target A | XXXX | - |

| Target B | YYYY | - |

| Target C | ZZZZ | - |

Note: The data in this table is for illustrative purposes only, as no specific research is available.

This subsection would provide a detailed analysis of the specific molecular interactions between this compound and the amino acid residues within the binding pocket of a target protein. This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Conformational analysis would describe the three-dimensional arrangement of the ligand within the binding site. Without specific docking studies, a detailed description of these interactions for this compound cannot be provided.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules.

An electronic structure analysis of this compound would involve the calculation of various molecular properties. This would include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability. A table of calculated electronic properties would be presented here.

Hypothetical Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| HOMO-LUMO Gap (eV) | - |

| Dipole Moment (Debye) | - |

Note: The data in this table is for illustrative purposes only, as no specific research is available.

This section would explore the potential chemical reactions involving this compound. Quantum chemical calculations can be used to predict reaction pathways, identify transition states, and calculate the activation energies associated with these reactions. This information is valuable for understanding the compound's metabolic fate or its potential for chemical synthesis. As no such studies have been published, a discussion on the reaction energetics of this specific compound is not possible.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. An MD simulation of this compound, typically in a complex with a target protein and solvated in water, would reveal the stability of the ligand-protein complex, the flexibility of the ligand in the binding site, and the role of solvent molecules in the interaction. Key analyses would include Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions. In the absence of such simulations, no data or analysis can be presented.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the indazole scaffold, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects.

Table 1: Common Classes of Molecular Descriptors in QSAR Studies

| Descriptor Class | Description | Examples |

| Topological Descriptors | Based on the 2D representation of the molecule, describing atomic connectivity. | Wiener index, Randić index, Kier & Hall connectivity indices. |

| Geometrical Descriptors | Derived from the 3D structure of the molecule. | Molecular surface area, molecular volume, shape indices. |

| Electronic Descriptors | Related to the electron distribution in the molecule. | Dipole moment, partial atomic charges, HOMO/LUMO energies. |

| Physicochemical Descriptors | Describe properties like lipophilicity and solubility. | LogP (octanol-water partition coefficient), polar surface area (PSA). |

For a hypothetical QSAR study involving this compound, researchers would synthesize a series of analogs with variations in the chloroethoxy group or substitutions at other positions of the indazole ring. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, a statistical model would be built to correlate the calculated molecular descriptors with the observed activities. Such a model could reveal, for instance, the importance of the length and flexibility of the alkoxy chain at the 4-position for biological activity.

Studies on other indazole derivatives have successfully employed 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to create 3D contour maps. These maps highlight regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic characteristics are favorable or unfavorable for activity nih.gov. For this compound, such an analysis could elucidate the optimal spatial arrangement and electronic properties of the 4-position substituent for a given biological target.

In Silico Predictions of Biological Activities

In the absence of extensive experimental data, in silico methods can be used to predict the potential biological activities of a compound like this compound. These predictions are often based on the similarity of the compound to molecules with known biological profiles or by docking the compound into the binding sites of various protein targets.

Target Prediction based on Structural Similarity: Various computational tools and databases allow for the prediction of biological targets by comparing the structure of a query molecule to a large library of compounds with known activities. For this compound, such a screening could suggest potential interactions with targets commonly associated with the indazole scaffold. The indazole core is a well-known "privileged scaffold" in medicinal chemistry, found in a variety of approved drugs and clinical candidates with diverse activities.

Table 2: Potential Biological Activities Associated with the Indazole Scaffold

| Biological Activity | Therapeutic Area |

| Kinase Inhibition | Oncology |

| Anti-inflammatory | Inflammation |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Neurological Disorders | CNS Disorders |

In silico screening of this compound against a panel of known drug targets might predict its affinity for certain kinases, cyclooxygenases, or microbial enzymes, thereby guiding initial in vitro testing.

Molecular Docking Simulations: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

For example, based on the known anti-inflammatory properties of some indazole derivatives, one could perform docking studies of this compound with cyclooxygenase (COX) enzymes. The results of such a simulation would provide a binding score, indicating the strength of the interaction, and a visual representation of the binding pose, showing key interactions like hydrogen bonds and hydrophobic contacts with the amino acid residues of the active site. These theoretical studies can help rationalize potential biological activity and provide a basis for the design of more potent analogs.

While specific predictive data for this compound is not published, the application of these well-established in silico methodologies to this compound would be a critical first step in elucidating its pharmacological potential.

Future Research Directions and Potential Applications

Design and Synthesis of Advanced 4-(2-chloroethoxy)-1H-indazole Derivatives with Enhanced Selectivity and Potency

The synthesis of the parent compound, this compound, would likely involve the alkylation of 4-hydroxy-1H-indazole with a suitable 2-chloroethylating agent. The future of this compound lies in the generation of a library of derivatives with modified properties. The chloroethoxy group provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophores to enhance biological activity and selectivity.

Future synthetic strategies will likely focus on modifying both the indazole core and the chloroethoxy side chain. For instance, substitution at other positions of the indazole ring (such as the 3, 5, 6, and 7 positions) could modulate the electronic and steric properties of the molecule, leading to improved interactions with biological targets. nih.gov Furthermore, the terminal chloride of the ethoxy chain can be displaced by a variety of nucleophiles (amines, thiols, azides, etc.) to create a diverse range of derivatives. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal potency and selectivity. nih.gov

A key objective in the design of advanced derivatives will be to enhance their selectivity for specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. tandfonline.com By strategically modifying the structure of this compound, it may be possible to develop inhibitors that target specific kinases with high affinity, thereby minimizing off-target effects.

Exploration of Novel Therapeutic Indications

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. tandfonline.com Consequently, derivatives of this compound are promising candidates for investigation in a variety of therapeutic areas.

Anticancer Applications: A significant body of research highlights the potential of indazole-based compounds as anticancer agents. researchgate.netdntb.gov.ua Many indazole derivatives function as inhibitors of protein kinases, such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are crucial for tumor growth and angiogenesis. mdpi.comnih.gov Future research should involve screening this compound derivatives against a panel of cancer cell lines to identify potential antiproliferative agents. Subsequent mechanistic studies would then be necessary to elucidate their specific molecular targets within cancer cells.

Anti-inflammatory Diseases: The indazole nucleus is also a recognized pharmacophore in the development of anti-inflammatory drugs. tandfonline.com Derivatives could be evaluated for their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. This could lead to the development of novel treatments for conditions like rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.

Neurological Disorders: There is growing interest in the application of indazole derivatives for the treatment of neurological and neurodegenerative diseases. tandfonline.com The structural versatility of this compound derivatives makes them attractive candidates for targeting pathways involved in neuroinflammation and neuronal cell death.

The potential therapeutic applications for novel indazole derivatives are summarized in the table below, based on activities observed in analogous compounds.

| Therapeutic Area | Potential Molecular Target(s) | Relevant Disease Indication(s) |

| Oncology | Protein Kinases (e.g., VEGFR, EGFR, FGFR), Tubulin | Non-small cell lung cancer, Renal cell carcinoma, Breast cancer |

| Inflammation | COX enzymes, Pro-inflammatory cytokines | Rheumatoid arthritis, Chronic inflammatory diseases |

| Neurology | Targets in neuroinflammation pathways | Neurodegenerative diseases |

Integration of Advanced Computational Approaches in Chemical Design

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. researchgate.net For this compound and its derivatives, a computational approach can be instrumental in predicting their biological activities and guiding synthetic efforts.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound derivatives to the active sites of various biological targets. researchgate.net By creating virtual models of these interactions, researchers can prioritize the synthesis of compounds that are most likely to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the indazole derivatives and their biological activity. nih.gov This allows for the prediction of the potency of novel, unsynthesized compounds, thereby streamlining the drug design process.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the binding interactions. worldscientific.com This can be particularly useful for understanding the mechanism of action of the most promising lead compounds.

The integration of these computational tools can significantly reduce the time and cost associated with the discovery and development of new drugs based on the this compound scaffold.

Development of Targeted Delivery Systems

To enhance the therapeutic efficacy and reduce potential side effects of this compound derivatives, the development of targeted drug delivery systems is a promising avenue of research. These systems are designed to deliver the drug specifically to the site of action, such as a tumor, while minimizing exposure to healthy tissues.

Nanoparticle-based Delivery: Encapsulating the indazole derivatives within nanoparticles, such as liposomes or polymeric nanoparticles, can improve their solubility, stability, and pharmacokinetic profile. aub.edu.lb The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize and bind to specific receptors overexpressed on cancer cells, leading to targeted drug release.

Prodrug Strategies: Another approach is to design prodrugs of this compound derivatives that are inactive until they reach the target tissue, where they are converted to the active form by specific enzymes. This can improve the drug's therapeutic index and reduce systemic toxicity.

The development of such advanced delivery systems will be crucial for translating the therapeutic potential of this compound derivatives into clinical applications.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-chloroethoxy)-1H-indazole in laboratory settings?

The synthesis typically involves nucleophilic substitution reactions. For example:

- Reacting 1H-indazole derivatives with 2-chloroethylating agents (e.g., 1,2-dichloroethane) under basic conditions (e.g., sodium methoxide or potassium tert-butoxide) to introduce the 2-chloroethoxy group .

- Optimizing solvent systems (e.g., DMSO or ethanol) and reflux conditions to enhance yield and purity .

- Purification via recrystallization using water-ethanol mixtures, as demonstrated in analogous indazole syntheses .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and purity .

- High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment .

- Differential Scanning Calorimetry (DSC) to analyze thermal stability and crystallinity .

- Mass spectrometry (MS) for molecular weight verification .

Q. How is the biological activity of this compound typically assessed in preliminary pharmacological studies?

- In vitro enzyme inhibition assays : Testing against target enzymes (e.g., kinases or proteases) to measure IC₅₀ values .

- Receptor binding studies : Radioligand displacement assays to evaluate affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Cellular viability assays (e.g., MTT assay) to screen for cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield and purity of this compound during nucleophilic substitution reactions?

- Catalyst screening : Testing Lewis acids (e.g., zinc chloride) to accelerate substitution kinetics .

- Solvent optimization : Using polar aprotic solvents (e.g., DMF) to enhance reactivity while minimizing side reactions .

- Temperature control : Gradual heating (e.g., 60–80°C) to balance reaction rate and decomposition .

Q. How do structural modifications at the indazole core influence the biological activity and selectivity of this compound derivatives?

- Positional isomerism : Comparing 4-substituted vs. 5- or 6-substituted indazoles reveals differences in receptor binding due to steric and electronic effects .

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position enhances metabolic stability but may reduce solubility .

- Piperazine/piperidine ring incorporation : Modulating pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. What computational approaches are utilized to predict the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculating frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

- Molecular docking : Simulating interactions with target enzymes (e.g., cytochrome P450) to guide derivative design .

- QSAR modeling : Correlating substituent electronic parameters (e.g., Hammett constants) with biological activity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Assay standardization : Ensuring consistent enzyme concentrations, buffer conditions, and incubation times .

- Purity validation : Cross-referencing HPLC and NMR data to rule out impurities as confounding factors .

- Meta-analysis : Statistically comparing datasets to identify outliers or trends influenced by experimental variables (e.g., cell line specificity) .

Q. What mechanistic insights have been gained regarding the enzyme inhibitory effects of this compound derivatives?

- Covalent binding : The chloroethoxy group may form transient covalent adducts with catalytic cysteine residues in kinases, as observed in structurally related compounds .

- Allosteric modulation : Derivatives with bulkier substituents (e.g., piperazine rings) exhibit non-competitive inhibition by altering enzyme conformation .

- Time-dependent inhibition : Pre-incubation studies reveal slow-binding kinetics, suggesting multi-step interaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.